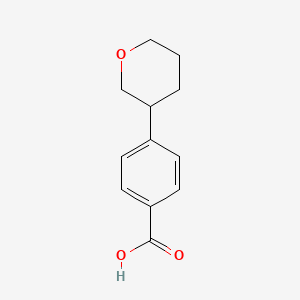

4-(Oxan-3-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(oxan-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)10-5-3-9(4-6-10)11-2-1-7-15-8-11/h3-6,11H,1-2,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPYCJJRDTYMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443981-93-8 | |

| Record name | 4-(oxan-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Oxan 3 Yl Benzoic Acid and Its Analogues

Approaches to Benzoic Acid Ring System Synthesis

The substituted benzoic acid moiety is a common structural motif in organic chemistry, and numerous methods exist for its synthesis. The choice of method often depends on the desired substitution pattern and the available starting materials.

One of the most direct routes to a 4-substituted benzoic acid is the oxidation of a corresponding toluene (B28343) derivative . For a precursor to 4-(oxan-3-yl)benzoic acid, this would involve the oxidation of a toluene molecule bearing an oxanyl group at the 4-position. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). However, the conditions for these reactions can be harsh and may not be compatible with the oxane ring. A milder and more selective catalytic oxidation can be achieved using systems like cobalt acetate (B1210297) in the presence of a radical initiator and air or oxygen as the terminal oxidant. This method is particularly useful for the oxidation of methylarenes to their corresponding carboxylic acids. chiraltech.com

Another versatile approach is the carbonation of an organometallic reagent . This involves the formation of a Grignard reagent or an organolithium species from a 4-halo-substituted benzene (B151609) derivative, followed by quenching with carbon dioxide (CO₂). For the synthesis of a this compound precursor, this would typically start from a 1-bromo-4-(oxan-3-yl)benzene. The organometallic intermediate reacts with CO₂ to form a carboxylate salt, which upon acidic workup yields the desired benzoic acid.

Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for the synthesis of substituted benzoic acids. For instance, a Suzuki-Miyaura coupling of a boronic acid or ester with a halobenzoic acid derivative can be employed. Alternatively, a Negishi coupling involving an organozinc reagent can be utilized. nih.gov These methods are known for their high functional group tolerance, making them suitable for complex molecules.

Finally, the hydrolysis of nitriles provides another pathway. A 4-cyanophenyl derivative can be hydrolyzed under acidic or basic conditions to afford the corresponding benzoic acid. The cyano group can be introduced onto the aromatic ring via Sandmeyer reaction of an aniline (B41778) or through palladium-catalyzed cyanation of an aryl halide.

| Method | Starting Material Example | Reagents | Product |

| Oxidation | 4-(Oxan-3-yl)toluene | KMnO₄ or Co(OAc)₂/O₂ | This compound |

| Carbonation | 1-Bromo-4-(oxan-3-yl)benzene | 1. Mg or n-BuLi 2. CO₂ 3. H₃O⁺ | This compound |

| Hydrolysis of Nitrile | 4-(Oxan-3-yl)benzonitrile | H₃O⁺ or OH⁻, H₂O | This compound |

Strategies for Tetrahydropyran (B127337) (Oxane) Ring Construction

The tetrahydropyran ring is a prevalent scaffold in numerous natural products and bioactive molecules. Its synthesis can be achieved through various strategies, including cyclization reactions, metal-mediated processes, and hydrogenation methods.

Intramolecular cyclization is a cornerstone of tetrahydropyran synthesis. Several named reactions are particularly effective:

Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. researchgate.netnih.gov The resulting oxocarbenium ion undergoes intramolecular attack by the alkene to form the tetrahydropyran ring. The stereochemical outcome of the Prins cyclization can often be controlled by the geometry of the starting alkene and the reaction conditions. nih.gov For the synthesis of a 3-substituted tetrahydropyran, a suitably substituted homoallylic alcohol would be required.

Oxa-Michael Addition: Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound is a powerful method for constructing the tetrahydropyran ring. acs.orgacs.org This reaction can be catalyzed by either acid or base. The stereoselectivity of the cyclization is influenced by the catalyst and reaction conditions, allowing for access to different diastereomers. acs.org Enantioselective versions of this reaction, using chiral catalysts, have been developed to produce optically active tetrahydropyrans. whiterose.ac.uknih.gov

Hetero-Diels-Alder Reaction: The [4+2] cycloaddition of a diene with an aldehyde or ketone (as the dienophile) can directly furnish a dihydropyran ring, which can then be hydrogenated to the corresponding tetrahydropyran. The use of chiral catalysts can render this reaction enantioselective.

Metal-Mediated Cyclizations: Transition metals, particularly palladium, can catalyze the intramolecular cyclization of unsaturated alcohols. researchgate.net For example, a Wacker-type oxidation of a δ,ε-unsaturated alcohol can lead to a tetrahydropyran derivative. These methods often proceed under mild conditions and exhibit high stereoselectivity.

Radical Cyclizations: Radical-mediated cyclizations of δ-halo or δ-xanthyl ethers provide another route to the tetrahydropyran ring. These reactions are typically initiated by a radical initiator, such as AIBN, in the presence of a radical mediator like tributyltin hydride. The stereochemical outcome is often governed by the stability of the transition state, favoring the formation of the thermodynamically more stable product.

Hydrogenation: The catalytic hydrogenation of dihydropyrans or pyrones is a straightforward method for obtaining tetrahydropyrans. researchgate.net A variety of catalysts can be employed, including palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The hydrogenation typically proceeds via syn-addition of hydrogen to the double bond, and the stereochemistry of the product can be influenced by the steric environment around the double bond. nih.govfigshare.com

Dehydration Methods: While less common for the direct synthesis of the core tetrahydropyran ring, intramolecular dehydration of 1,5-diols can lead to the formation of a tetrahydropyran ring. This reaction is typically acid-catalyzed and proceeds via an SN2 mechanism.

| Method | Description | Key Features |

| Prins Cyclization | Acid-catalyzed reaction of a homoallylic alcohol and an aldehyde. researchgate.netnih.gov | Forms C-C and C-O bonds in one step; stereoselectivity is controllable. nih.gov |

| Oxa-Michael Addition | Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated system. acs.orgacs.org | Can be acid or base-catalyzed; enantioselective variants exist. whiterose.ac.uknih.gov |

| Hydrogenation | Reduction of a dihydropyran or pyrone. researchgate.net | Typically uses catalysts like Pd/C; proceeds via syn-addition. nih.govfigshare.com |

Coupling Methodologies for Oxan-3-yl and Benzoic Acid Moieties

The connection of the pre-formed oxane and benzoic acid rings is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for this purpose.

A common strategy involves the Suzuki-Miyaura coupling of a 3-halotetrahydropyran with 4-carboxyphenylboronic acid or its corresponding ester. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand. The choice of base and solvent is crucial for achieving high yields. This method is highly tolerant of various functional groups, making it ideal for late-stage functionalization.

Alternatively, a Negishi coupling can be employed, which involves the reaction of a 3-(organozinc)tetrahydropyran with a 4-halobenzoic acid derivative in the presence of a palladium or nickel catalyst. nih.gov Organozinc reagents are generally more reactive than boronic acids, which can be advantageous in some cases.

Another approach is the Stille coupling , which utilizes a 3-(organotin)tetrahydropyran and a 4-halobenzoic acid derivative. While effective, the toxicity of organotin compounds has led to a preference for other cross-coupling methods.

The Heck reaction , which involves the coupling of a vinylic or aryl halide with an alkene, could also be envisioned for the synthesis of an analogue. For instance, coupling of a 3-vinyltetrahydropyran with a 4-halobenzoic acid could lead to a styrenyl-linked intermediate, which could then be hydrogenated.

| Coupling Reaction | Oxane Precursor | Benzoic Acid Precursor | Catalyst System |

| Suzuki-Miyaura | 3-Halotetrahydropyran | 4-(Boronic acid)benzoic acid | Pd(0) catalyst, phosphine ligand, base |

| Negishi | 3-(Organozinc)tetrahydropyran | 4-Halobenzoic acid | Pd or Ni catalyst |

| Stille | 3-(Organotin)tetrahydropyran | 4-Halobenzoic acid | Pd catalyst |

Stereoselective Synthesis of this compound Enantiomers

The 3-position of the oxane ring in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is often crucial for pharmaceutical applications. Two main strategies can be employed: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric synthesis aims to create the desired enantiomer directly. This can be achieved by using a chiral catalyst or a chiral auxiliary in one of the key bond-forming steps. For the tetrahydropyran ring construction, several enantioselective methods are available:

Enantioselective Oxa-Michael Cyclization: The use of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can promote the intramolecular oxa-Michael addition to proceed with high enantioselectivity. whiterose.ac.uknih.govnih.gov This would involve the cyclization of a prochiral δ-hydroxy-α,β-unsaturated ester or ketone.

Asymmetric Prins Cyclization: Chiral Lewis acids or Brønsted acids can be used to catalyze the Prins cyclization in an enantioselective manner. This would allow for the asymmetric construction of the tetrahydropyran ring from an achiral homoallylic alcohol and an aldehyde.

Asymmetric Hydrogenation: The enantioselective hydrogenation of a 3-substituted dihydropyran using a chiral transition metal catalyst (e.g., with a BINAP or DuPhos ligand) can provide the corresponding tetrahydropyran with high enantiomeric excess.

Chiral resolution involves the separation of a racemic mixture of this compound into its individual enantiomers. This can be accomplished through several techniques:

Diastereomeric Salt Formation: The racemic carboxylic acid can be reacted with a chiral amine (a resolving agent) to form a pair of diastereomeric salts. nih.gov These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the pure enantiomer of the carboxylic acid can be recovered by treatment with an achiral acid.

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. chiraltech.com This method is highly effective for both analytical and preparative-scale separations.

| Stereoselective Approach | Description | Key Considerations |

| Asymmetric Synthesis | Direct formation of one enantiomer using chiral catalysts or auxiliaries. whiterose.ac.uknih.govnih.gov | Requires development of a specific asymmetric reaction; can be highly efficient. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. nih.gov | Involves formation of diastereomers or use of a chiral stationary phase; at least 50% of the material is the undesired enantiomer unless racemization is possible. nih.gov |

Derivatization and Functionalization Reactions on the this compound Core

The strategic functionalization of the this compound scaffold is a key area of interest in medicinal chemistry and materials science. By selectively modifying different parts of the molecule, researchers can fine-tune its characteristics for specific applications.

Modifications of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for derivatization, offering a gateway to a variety of functional groups through well-established synthetic protocols.

Esterification: The conversion of the carboxylic acid to an ester is a common transformation. This is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For instance, the reaction with various alcohols can yield the corresponding esters. A general procedure involves treating the benzoic acid derivative with thionyl chloride to form the more reactive acid chloride, which is then reacted with the desired alcohol. researchgate.net This two-step process often provides higher yields and proceeds under milder conditions than direct Fischer esterification.

| Reactant | Reagent | Product |

|---|---|---|

| This compound | SOCl₂, then R-OH | 4-(Oxan-3-yl)benzoate ester |

Amidation: The synthesis of amides from this compound can be accomplished through several methods. A direct approach involves heating the carboxylic acid with an amine, though this often requires high temperatures and can be inefficient. A more common and milder method involves the activation of the carboxylic acid. This can be done by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. nih.gov Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct condensation of the carboxylic acid with an amine under ambient conditions.

| Reactant | Reagent | Product |

|---|

Substitutions on the Tetrahydropyran Ring

Modifications to the saturated tetrahydropyran ring are generally more challenging than those on the aromatic ring or the carboxylic acid group. The C-H bonds of the oxane ring are typically unreactive towards electrophilic substitution. However, radical reactions or the introduction of activating groups can enable functionalization.

While specific examples for this compound are not prevalent in the literature, analogous reactions on similar saturated heterocyclic systems suggest potential pathways. For instance, free-radical halogenation, often initiated by UV light or a radical initiator like AIBN, could introduce a halogen atom onto the tetrahydropyran ring. The position of substitution would be influenced by the stability of the resulting radical intermediate.

Another potential strategy involves the use of strong bases to deprotonate a carbon atom adjacent to the oxygen, a process known as lithiation. This has been demonstrated in related systems like 3-arylfurans, where ortho-lithiation can occur. uoc.gr Subsequent reaction with an electrophile would then introduce a substituent. However, the conditions required for such reactions are harsh and may not be compatible with the carboxylic acid group without prior protection.

Substitutions on the Benzoic Acid Phenyl Ring

The benzoic acid phenyl ring is susceptible to electrophilic aromatic substitution reactions. The carboxylic acid group is a deactivating and meta-directing group due to its electron-withdrawing nature. wikipedia.org This directing effect is a consequence of the resonance structures of the intermediate carbocation (arenium ion), which show that the positive charge is destabilized at the ortho and para positions relative to the meta position.

Halogenation: Bromination or chlorination of this compound would be expected to occur at the position meta to the carboxylic acid group (i.e., the 3- and 5-positions). These reactions are typically carried out in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. wikipedia.org A patent describing the bromination of p-toluyl benzoic acid suggests that such reactions can be carried out by dissolving an alkali metal salt of the acid in water with a bromine-liberating compound. google.com

Nitration: The introduction of a nitro group onto the phenyl ring can be achieved by treatment with a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com As with halogenation, the nitro group will be directed to the meta position. The reaction conditions, particularly temperature, need to be carefully controlled to avoid side reactions.

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 3-Bromo-4-(oxan-3-yl)benzoic acid |

| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-4-(oxan-3-yl)benzoic acid |

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally not successful on benzoic acid and other strongly deactivated aromatic rings. The strong deactivating effect of the carboxylic acid group and the complexation of the Lewis acid catalyst with the carboxyl group prevent these reactions from occurring.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Oxan 3 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. Predicted NMR data for 4-(Oxan-3-yl)benzoic acid provides a detailed picture of the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound would display distinct signals for the protons of the benzoic acid ring and the oxane ring. The aromatic protons are expected to appear as two doublets in the downfield region (typically δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the carbon adjacent to the carboxylic acid group would be the most deshielded. The protons of the oxane ring would present a more complex pattern in the upfield region (typically δ 1.5-4.5 ppm) due to their aliphatic nature and spin-spin coupling with neighboring protons. The protons on the carbons adjacent to the oxygen atom in the oxane ring would be expected at a lower field compared to the other aliphatic protons.

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift (around 170 ppm). The aromatic carbons would appear in the range of 120-150 ppm, with the carbon attached to the carboxylic acid and the carbon attached to the oxane ring showing distinct shifts due to the electronic effects of these substituents. The aliphatic carbons of the oxane ring would be found in the upfield region (typically δ 20-80 ppm), with the carbons adjacent to the oxygen atom appearing at a lower field.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~12-13 (broad singlet) | ~172 |

| Aromatic C-H (ortho to -COOH) | ~8.0 (d) | ~130 |

| Aromatic C-H (ortho to oxanyl) | ~7.4 (d) | ~128 |

| Aromatic C (ipso to -COOH) | - | ~130 |

| Aromatic C (ipso to oxanyl) | - | ~145 |

| Oxane C-H (position 3) | ~3.5 (m) | ~40 |

| Oxane C-H (positions 2, 4, 5, 6) | ~1.6-4.2 (m) | ~25, 30, 65, 68 |

Note: These are predicted values and may vary from experimental data. 'd' denotes a doublet, and 'm' denotes a multiplet.

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the proton network within the oxane ring and confirm the substitution pattern on the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

While solution-state NMR provides information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) can offer insights into the molecular structure and packing in the crystalline state. For this compound, ssNMR could be used to study polymorphism, determine intermolecular interactions such as hydrogen bonding involving the carboxylic acid groups, and understand the conformation of the flexible oxane ring in the solid state.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ring.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer, a hallmark of carboxylic acids in the solid state. A strong, sharp absorption band around 1700-1680 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid. The presence of the aromatic ring would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The oxane ring would contribute C-H stretching vibrations below 3000 cm⁻¹ and a characteristic C-O-C stretching vibration, expected to be a strong band in the 1150-1050 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid dimer) | 2500-3300 | Broad, Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (carboxylic acid) | 1700-1680 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-O-C stretch (ether in oxane) | 1150-1050 | Strong |

| O-H bend (carboxylic acid) | 1440-1395 | Medium |

| C-O stretch (carboxylic acid) | 1320-1210 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₄O₃), the molecular weight is 206.24 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 206.

The fragmentation pattern would likely involve initial cleavages related to the carboxylic acid and the oxane ring. A common fragmentation for benzoic acids is the loss of the hydroxyl group (-OH, 17 amu) to form an acylium ion, and the loss of the entire carboxyl group (-COOH, 45 amu). Cleavage within the oxane ring could lead to various smaller fragments. The benzylic C-C bond between the aromatic ring and the oxane ring could also cleave, leading to a characteristic fragment.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Neutral Loss |

| 206 | [C₁₂H₁₄O₃]⁺ (Molecular Ion) | - |

| 189 | [C₁₂H₁₃O₂]⁺ | OH |

| 161 | [C₁₁H₁₃O]⁺ | COOH |

| 121 | [C₇H₅O₂]⁺ | C₅H₉O |

| 85 | [C₅H₉O]⁺ | C₇H₅O₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the benzoic acid chromophore. Benzoic acid typically shows two main absorption bands: a strong band around 230 nm (the E2-band) and a weaker, fine-structured band around 270-280 nm (the B-band), both arising from π→π* transitions within the benzene ring and the carbonyl group. The substitution of the oxane ring at the para position is not expected to dramatically shift these absorptions compared to benzoic acid itself, as the oxanyl group is not a strong chromophore or auxochrome. The exact position and intensity of the absorption maxima would be influenced by the solvent used for the measurement.

Predicted UV-Vis Absorption Maxima for this compound

| Band | Predicted λmax (nm) | Type of Transition |

| E2-band | ~230 | π→π |

| B-band | ~275 | π→π |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The analysis of this compound by XPS would provide critical information about its surface chemistry, particularly when adsorbed onto a substrate.

The XPS spectrum of this compound is expected to show photoemission signals corresponding to the core levels of its constituent elements: carbon (C 1s), oxygen (O 1s), and, if adsorbed on a metallic or metal oxide surface, the corresponding elements of the substrate. High-resolution scans of the C 1s and O 1s regions would be of particular interest for elucidating the chemical environment of these atoms.

The C 1s spectrum is anticipated to be deconvoluted into multiple peaks, reflecting the different carbon environments within the molecule. These would include carbons of the benzene ring, the aliphatic carbons of the oxane ring, and the carboxyl carbon. The carboxyl carbon (O=C-OH) is expected to have the highest binding energy due to the electron-withdrawing effect of the two oxygen atoms. The carbons of the benzene ring would appear at a binding energy characteristic of sp² hybridized carbons, while the sp³ hybridized carbons of the oxane ring would be found at a lower binding energy.

Similarly, the high-resolution O 1s spectrum would likely be resolved into two peaks corresponding to the two distinct oxygen environments: the carbonyl oxygen (C=O) and the hydroxyl oxygen (C-OH) of the carboxylic acid group, in addition to the ether oxygen within the oxane ring. The relative areas of these peaks can provide stoichiometric information about the surface composition.

When this compound is chemisorbed on a metal oxide surface, shifts in the binding energies of the C 1s and O 1s peaks, as well as the substrate's metal and oxygen peaks, can provide evidence for the formation of a carboxylate species. researchgate.net This interaction is crucial for understanding the orientation and bonding mechanism of the molecule on surfaces. researchgate.netmetall-mater-eng.com

Hypothetical High-Resolution XPS Data for this compound:

| Core Level | Functional Group | Expected Binding Energy (eV) | Notes |

| C 1s | C-C/C-H (Oxane & Benzene) | ~284.8 | Reference for adventitious carbon |

| C-O (Oxane) | ~286.5 | Ether linkage in the oxane ring | |

| C-COOH (Benzene) | ~285.5 | Carbon on the benzene ring attached to the carboxyl group | |

| O=C -OH (Carboxyl) | ~289.0 | Highest binding energy due to oxidation state | |

| O 1s | C-O -C (Oxane) | ~532.8 | Ether oxygen in the oxane ring |

| C=O (Carboxyl) | ~531.5 | Carbonyl oxygen | |

| C-O H (Carboxyl) | ~533.5 | Hydroxyl oxygen |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides detailed information about the molecular structure, chemical bonding, and crystallinity of a material. The Raman spectrum of this compound would be characterized by a series of vibrational modes originating from the benzoic acid moiety and the oxane ring.

Key vibrational modes for the benzoic acid portion of the molecule would include the C=O stretching of the carboxylic acid group, typically observed in the range of 1650-1700 cm⁻¹ for the dimeric form. ias.ac.in Aromatic C=C stretching vibrations from the benzene ring are expected to appear in the 1600-1580 cm⁻¹ and 1500-1400 cm⁻¹ regions. The in-plane and out-of-plane C-H bending vibrations of the benzene ring would also be present at lower wavenumbers. ias.ac.in

The oxane ring would contribute to the spectrum with its characteristic C-C and C-O stretching vibrations, as well as CH₂ scissoring, twisting, and wagging modes. These aliphatic vibrations are typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that provides enormous enhancement of the Raman signal for molecules adsorbed on or very close to nanostructured metal surfaces, typically silver or gold. researchgate.net For this compound, SERS would be a valuable tool to study its adsorption behavior and orientation on such surfaces.

Upon adsorption, changes in the Raman spectrum can be observed. For instance, the C=O stretching mode may shift, and its intensity may change, indicating interaction of the carboxylic acid group with the metal surface. The disappearance or significant weakening of the O-H stretching mode of the carboxylic acid would suggest deprotonation and formation of a carboxylate. researchgate.net The enhancement of specific vibrational modes can also provide information about the molecule's orientation relative to the surface. For example, if the benzene ring is oriented perpendicular to the surface, the ring breathing mode is often strongly enhanced. nih.gov

Hypothetical Raman and SERS Vibrational Modes for this compound:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected SERS Shift (cm⁻¹) | Assignment |

| ν(C=O) | ~1680 | ~1650 (shifted) | Carboxylic acid C=O stretch |

| ν(C=C) aromatic | ~1605, ~1585 | ~1600, ~1580 | Aromatic ring C=C stretching |

| δ(CH₂) oxane | ~1450 | ~1445 | Oxane ring CH₂ scissoring |

| ν(C-O) oxane | ~1100 | ~1095 | Oxane ring C-O-C stretch |

| Ring Breathing | ~1000 | ~1000 (enhanced) | Benzene ring breathing mode |

| γ(C-H) aromatic | ~850 | ~845 | Aromatic C-H out-of-plane bend |

| ν(Ag-O) | Not present | ~240 | Silver-carboxylate oxygen stretch (in SERS) |

Computational Chemistry and Theoretical Investigations of 4 Oxan 3 Yl Benzoic Acid

Quantum-Chemical Calculations

Quantum-chemical calculations are fundamental to predicting the properties of 4-(Oxan-3-yl)benzoic acid from first principles. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the molecule's electronic and geometric landscape.

Molecular Geometry Optimization and Conformer Analysis

The three-dimensional structure of this compound is not static. The presence of the flexible oxane ring and the rotatable bond connecting it to the benzoic acid moiety allows for multiple low-energy conformations. Computational geometry optimization is employed to find the most stable structures, known as conformers.

Researchers typically use methods like DFT with a suitable basis set (e.g., B3LYP/6-31G*) to perform these optimizations. The process involves starting with an initial guess of the molecular geometry and iteratively adjusting the atomic coordinates to minimize the total electronic energy. This leads to the identification of equilibrium geometries on the potential energy surface.

A conformer analysis would reveal the relative stabilities of different spatial arrangements. For this compound, this would involve analyzing the orientation of the oxane ring relative to the phenyl ring (e.g., equatorial vs. axial substitution) and the rotation around the C-C bond linking the two rings. The calculated energy differences between these conformers can determine their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Oxane-Phenyl) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Equatorial) | 35° | 0.00 |

| B (Axial) | 45° | 1.25 |

Note: This data is illustrative and would be derived from actual quantum-chemical calculations.

Electronic Structure and Molecular Orbitals

Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic properties. Calculations can determine the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoic acid ring, while the LUMO would also be associated with this aromatic system. The oxane group acts as a substituent that can modulate the electronic properties of the benzoic acid core.

Vibrational Frequency Calculations and Spectral Prediction

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be obtained.

These calculated frequencies can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational bands to the stretching and bending of particular bonds. For this compound, characteristic frequencies would include the O-H and C=O stretching of the carboxylic acid group, C-H stretching of the aromatic ring, and various vibrations associated with the oxane ring.

Acidity (pKa) and Reactivity Prediction

The acidity of the carboxylic acid group (pKa) is a crucial property, especially for pharmaceutical applications. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with the deprotonation reaction in a solvent. This often involves using continuum solvation models to simulate the aqueous environment.

Reactivity can be further explored by calculating various chemical descriptors, such as electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule. This can predict sites susceptible to electrophilic or nucleophilic attack.

Molecular Dynamics Simulations

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational changes, interactions with solvent molecules, and behavior at different temperatures. This is particularly useful for understanding how the molecule might interact with a biological target, such as a protein binding pocket.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. If this compound were part of a library of related compounds being tested for a specific purpose, a QSAR/QSPR study could be developed.

This would involve calculating a variety of molecular descriptors for each compound, such as steric, electronic, and hydrophobic parameters. A mathematical model would then be built to relate these descriptors to the observed activity or property. Such a model could then be used to predict the activity of new, untested analogs of this compound, thereby guiding the design of more potent or suitable molecules.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Research Findings on this compound Not Publicly Available

As a result, the generation of an article with detailed research findings and data tables on the computational chemistry and theoretical investigations of this particular compound is not possible at this time. The requested information does not appear to be available in published scientific literature.

Structure Activity Relationship Sar Studies of 4 Oxan 3 Yl Benzoic Acid Derivatives

Impact of Substituent Effects on Biological Activity

The potency and efficacy of 4-(oxan-3-yl)benzoic acid derivatives are highly sensitive to the nature and position of substituents on the benzoic acid ring. These effects can be broadly categorized into electronic, steric, and lipophilic/polar contributions.

The electronic properties of substituents on the benzoic acid ring can significantly modulate the compound's affinity for the mGluR5 receptor. The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) alters the charge distribution across the molecule, which can affect key interactions within the receptor's allosteric binding pocket.

For instance, in related series of mGluR5 antagonists, the introduction of small, electron-withdrawing groups like fluorine or cyano groups on the phenyl ring often leads to an increase in potency. This suggests that a reduced electron density on the aromatic ring may be favorable for binding. Conversely, the introduction of strong electron-donating groups can sometimes decrease activity, although these effects are often coupled with steric and lipophilic factors.

Table 1: Influence of Electronic Effects on mGluR5 Antagonist Activity

| Compound ID | Substituent on Benzoic Acid | Electronic Nature | Relative Potency (IC₅₀) |

|---|---|---|---|

| A | -H (Parent) | Neutral | Baseline |

| B | -F (Fluoro) | Electron-Withdrawing | Increased |

| C | -CN (Cyano) | Electron-Withdrawing | Increased |

| D | -OCH₃ (Methoxy) | Electron-Donating | Decreased |

Note: Data is illustrative, based on general findings in related mGluR5 NAM series, as specific comparative data for direct derivatives of this compound is limited in publicly accessible literature.

Steric hindrance plays a pivotal role in determining the binding affinity of these derivatives. The size and shape of substituents can either facilitate a better fit within the binding pocket or cause clashes that prevent optimal binding. mdpi.com Studies on various mGluR5 NAMs have shown that the binding pocket is sterically constrained.

Generally, small substituents are well-tolerated. However, introducing bulky groups, especially at positions ortho to the oxane ring, can lead to a significant loss of activity. This indicates that the relative orientation of the two rings is crucial, and large groups can disrupt the necessary conformation for binding. For example, replacing a hydrogen with a methyl group might be tolerated, but a larger tert-butyl group could abrogate activity. nih.gov

Table 2: Influence of Steric Effects on mGluR5 Antagonist Activity

| Compound ID | Substituent on Benzoic Acid | Steric Bulk | Relative Potency (IC₅₀) |

|---|---|---|---|

| E | 2-Methyl | Small | Maintained or Slightly Decreased |

| F | 3-Methyl | Small | Maintained or Increased |

| G | 2-tert-Butyl | Large/Bulky | Significantly Decreased |

| H | 3-Phenyl | Large/Bulky | Decreased |

Note: Data is illustrative and based on established principles from analogous mGluR5 NAM scaffolds. mdpi.comnih.gov

Lipophilicity, often measured as logP, is a critical parameter for CNS drug candidates, affecting both target binding and pharmacokinetic properties like blood-brain barrier penetration. nih.gov For this compound derivatives, a balance must be struck. Increasing lipophilicity with substituents like alkyl or aryl groups can enhance binding affinity through improved hydrophobic interactions within the receptor's transmembrane domain. mdpi.com

However, excessive lipophilicity can lead to poor solubility and non-specific binding. nih.gov The introduction of polar groups, such as hydroxyl or small ether chains, can improve solubility and introduce specific hydrogen bond interactions. The oxane ring itself contributes a degree of polarity to the molecule. SAR studies often explore replacing the benzoic acid with more polar bioisosteres like pyridines or pyrimidines to fine-tune this balance.

Table 3: Effect of Lipophilicity and Polarity on mGluR5 Activity

| Compound ID | Modification | Change in Lipophilicity/Polarity | Relative Potency (IC₅₀) |

|---|---|---|---|

| I | Add 3-Methyl group | Increase Lipophilicity | Increased |

| J | Add 3-Methoxy group | Increase Polarity | Variable |

| K | Replace Phenyl with Pyridyl | Increase Polarity | Often Maintained or Increased |

Note: This table illustrates general trends observed in the optimization of mGluR5 NAMs.

Conformational Analysis and its Influence on Activity

The three-dimensional shape of this compound derivatives is a key determinant of their biological activity. The molecule is not planar, and the dihedral angle between the benzoic acid ring and the tetrahydropyran (B127337) ring significantly influences how the molecule fits into the allosteric binding site of the mGluR5 receptor.

Computational studies and X-ray crystallography of related NAMs bound to mGluR5 show that the ligands often adopt a specific, non-planar or "arc" conformation to engage with key amino acid residues. mdpi.com The flexibility of the bond connecting the two rings allows for some rotational freedom, but the optimal binding conformation is typically rigidified by interactions with the protein. Substituents that restrict the molecule into a bioactive conformation can enhance potency, while those that favor an inactive conformation will reduce it.

Stereochemical Aspects of the Tetrahydropyran Ring

The tetrahydropyran ring in this compound contains a chiral center at the C3 position. Biological systems are inherently chiral, and thus, the R- and S-enantiomers of these compounds can exhibit significantly different pharmacological activities. This phenomenon, known as stereoselectivity, is a common feature of mGluR5 NAMs.

It has been demonstrated in multiple series of mGluR5 NAMs containing chiral centers that one enantiomer is often significantly more potent than the other. nih.gov For scaffolds containing a chiral ether linkage, the (S)-enantiomer has frequently been reported to be the more active one. This implies that the receptor's binding pocket can better accommodate the spatial arrangement of one stereoisomer, allowing for more optimal interactions with surrounding amino acid residues.

Table 4: Stereochemical Influence on mGluR5 Antagonist Activity

| Compound | Stereochemistry at C3 of Oxane | Relative Potency (IC₅₀) |

|---|---|---|

| L | (S)-enantiomer | High |

| M | (R)-enantiomer | Low |

| N | Racemic Mixture | Intermediate |

Note: Data reflects a common trend where a specific stereoisomer is more active, a principle widely observed in mGluR5 NAMs with chiral centers. nih.gov

Rational Design Strategies Based on SAR Data

The collective SAR data provides a roadmap for the rational design of novel, improved this compound derivatives. The goal is typically to enhance potency, improve selectivity over other receptors, and optimize drug-like properties.

Strategies often include:

Scaffold Hopping and Bioisosteric Replacement : Replacing the benzoic acid moiety with other aromatic heterocycles like pyridine, pyrimidine, or thiazole (B1198619) can improve properties such as solubility and metabolic stability while maintaining or enhancing potency. nih.gov The 4-hydroxy-1,2,5-oxadiazol-3-yl moiety has also been explored as a bioisostere for the carboxylic acid group. nih.gov

Structure-Based Design : Utilizing crystal structures or homology models of the mGluR5 receptor, designers can visualize how compounds bind. nih.gov This allows for the design of new molecules with substituents that are predicted to form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the receptor.

Stereochemically Pure Synthesis : Based on the knowledge that one enantiomer is more active, synthetic routes are designed to produce only the desired stereoisomer. This maximizes potency and reduces potential off-target effects from the inactive enantiomer.

Fine-Tuning Physicochemical Properties : SAR data on lipophilicity and polarity guides the selection of substituents to achieve a desirable balance for CNS penetration and oral bioavailability. Small, polar, or metabolically stable groups are often incorporated to mitigate clearance issues.

By integrating these strategies, medicinal chemists have successfully optimized compounds from this class, leading to potent and selective mGluR5 NAMs with potential therapeutic applications.

Biological and Medicinal Chemistry Applications of 4 Oxan 3 Yl Benzoic Acid Derivatives

Anti-Inflammatory Activities

Derivatives of benzoic acid have been investigated for their anti-inflammatory properties. For instance, research into compounds such as 2-phenyl-3-(substituted benzothiazol-2-yl)-4(3H)-quinazolinones and (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid has demonstrated notable anti-inflammatory effects. researchgate.netmdpi.com The mechanisms often involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes. researchgate.net However, a thorough review of the scientific literature reveals a conspicuous absence of studies specifically investigating the anti-inflammatory activities of 4-(Oxan-3-yl)benzoic acid derivatives. While the broader class of benzoic acid derivatives shows promise, the specific contribution of the oxan-3-yl moiety to anti-inflammatory effects remains an open area for future research.

Antioxidant Properties

The antioxidant potential of benzoic acid derivatives is often attributed to the presence and position of hydroxyl groups on the aromatic ring, which can effectively scavenge free radicals. researchgate.net Studies on various hydroxybenzoic acids have established a clear structure-activity relationship, where the position of the hydroxyl group significantly influences antioxidant efficacy. researchgate.netnih.gov For example, monohydroxybenzoic derivatives have demonstrated significant antioxidant properties against superoxide radicals. researchgate.net Furthermore, research has indicated that cinnamic acid derivatives tend to be more potent antioxidants than their benzoic acid counterparts. nih.gov Despite this wealth of information on related compounds, there is currently no available scientific data on the antioxidant properties of this compound or its derivatives. The influence of the oxane ring on the electron-donating ability of the benzoic acid core is yet to be determined.

Antimicrobial and Antifungal Efficacy

The antimicrobial and antifungal potential of various benzoic acid derivatives is well-documented. For example, certain 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives have shown potent antibacterial activity, particularly against multidrug-resistant Staphylococcus aureus. nih.gov Similarly, other studies have highlighted the antifungal activity of benzoic acid derivatives isolated from natural sources like Piper cumanense. nih.gov The proposed mechanisms of action often involve the disruption of microbial cell membranes or the inhibition of essential enzymes. researchgate.net However, specific studies on the antimicrobial or antifungal efficacy of this compound derivatives are absent from the current scientific literature. Therefore, the potential of this particular chemical scaffold in combating microbial and fungal infections remains an unexplored frontier.

Potential in Cancer Research

Benzoic acid derivatives have emerged as a significant scaffold in the design of novel anticancer agents. nih.govresearchgate.net Research has shown that certain derivatives can inhibit cancer cell growth through various mechanisms, including the inhibition of histone deacetylases (HDAC) and the induction of cell cycle arrest. nih.govpreprints.org For instance, naturally occurring dihydroxybenzoic acid derivatives have been shown to retard cancer cell growth by inhibiting HDACs. nih.gov Additionally, synthetic derivatives, such as those incorporating a quinazolinone moiety, have demonstrated cytotoxic activity against various cancer cell lines. preprints.org Despite the extensive research into other benzoic acid derivatives, there is a notable lack of studies investigating the potential of this compound derivatives in cancer research. The unique structural features of this compound warrant investigation to determine if it possesses any anticancer properties.

Applications in Neurological Disorders

The therapeutic potential of benzoic acid derivatives extends to the realm of neurological disorders. Some derivatives have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE). researchgate.net The inhibition of AChE is a key strategy in the management of Alzheimer's disease. Furthermore, the development of striatal-enriched protein tyrosine phosphatase (STEP) inhibitors based on a benzoic acid scaffold has shown neuroprotective properties. nih.gov A recent study also explored the use of a benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide) thermogel for the treatment of glaucoma-related neurodegeneration. nih.gov However, the scientific literature is currently devoid of any research into the applications of this compound derivatives in the context of neurological disorders.

Role in Targeting Specific Biological Pathways (e.g., Enzyme Inhibition)

A key strategy in drug discovery is the development of molecules that can selectively inhibit specific enzymes involved in disease pathology. Benzoic acid derivatives have been shown to inhibit a variety of enzymes. For example, certain derivatives act as noncompetitive inhibitors of tyrosinase, an enzyme involved in melanin production. nih.gov In the context of cancer, some benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs). nih.gov Additionally, research has explored their potential as inhibitors of acetylcholinesterase for the treatment of neurodegenerative disorders. researchgate.net While the broader class of benzoic acid derivatives has demonstrated a capacity for enzyme inhibition, there is no specific research available on the role of this compound or its derivatives in targeting any particular biological pathways or enzymes.

Pharmacokinetic and Pharmacodynamic Considerations

Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a compound is crucial for its development as a therapeutic agent. For some benzoic acid derivatives, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, pharmacokinetic studies in animal models have been conducted to determine parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (T1/2el). researchgate.net These studies provide insights into the absorption, distribution, metabolism, and excretion of the compounds. However, a review of the existing literature indicates that no pharmacokinetic or pharmacodynamic studies have been published for this compound or its derivatives. This critical information gap will need to be addressed in future research to assess the therapeutic viability of this compound class.

Materials Science and Other Chemical Applications of 4 Oxan 3 Yl Benzoic Acid Derivatives

Building Blocks for Polymer Synthesis

The bifunctional nature of 4-(Oxan-3-yl)benzoic acid, possessing both a carboxylic acid and a stable heterocyclic ring, makes it a valuable monomer for the synthesis of advanced polymers. Its derivatives can be incorporated into various polymer backbones, such as polyesters and polyimides, to impart specific characteristics.

The presence of the oxane ring can introduce several desirable properties into a polymer chain. Unlike a simple alkyl chain, the oxane ring has a defined, non-planar conformation and contains an ether linkage, which can increase the flexibility of the polymer backbone, potentially lowering the glass transition temperature (Tg) and improving processability. This is analogous to how flexible ether linkages are used in other high-performance polymers.

Furthermore, the polarity of the ether oxygen in the oxane ring can enhance solubility in specific organic solvents and improve adhesion properties. In the synthesis of aromatic polyimides, for instance, derivatives of this compound could be used to create materials with modified thermal and mechanical properties compared to those made from purely aromatic monomers. High-temperature catalytic polycondensation in molten benzoic acid is one method that could be adapted for such polymerizations. mdpi.com The synthesis of polyesters using AB-type aromatic monomers is a well-established field, and this compound derivatives could serve as novel AB-type monomers for creating polymers with unique thermal behaviors. researchgate.net

Table 1: Potential Polymer Properties Influenced by the Oxane Moiety

| Property | Expected Influence of Oxane Ring | Rationale |

|---|---|---|

| Glass Transition Temp. (Tg) | Potentially Lowered | Increased chain flexibility from the non-planar, cyclic ether structure. |

| Solubility | Modified/Enhanced | The polar ether group can improve solubility in certain organic solvents. |

| Mechanical Properties | Altered Flexibility/Toughness | The flexible ring can act as a "hinge" in the polymer backbone. |

Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is a promising organic linker for the design and synthesis of novel Metal-Organic Frameworks (MOFs) and coordination polymers. The carboxylate group can coordinate with metal ions or clusters, forming the nodes of the framework, while the oxane-substituted phenyl group acts as the strut.

The structure of the organic linker is a critical determinant of the final topology and properties of the MOF. Compared to simple, linear linkers like terephthalic acid or planar linkers like 4-hydroxybenzoic acid, the non-planar and bulky nature of the 3-yl-oxane substituent would introduce significant steric hindrance. rsc.org This can prevent the formation of highly symmetric, interpenetrated structures and instead favor the creation of more complex, open, or porous frameworks. The design and synthesis of MOFs with different topological structures from the same ligand is a known challenge, and the unique geometry of this linker could lead to novel topologies. nih.gov

The ether oxygen within the oxane ring could also play a role in the framework's properties. While not a primary coordination site like the carboxylate, it could interact with guest molecules (e.g., via hydrogen bonding) adsorbed within the pores of the MOF, potentially leading to selective gas storage or separation capabilities. rsc.org MOFs containing aromatic carboxylic acids are known to exhibit exceptional thermal stability, a property that could extend to frameworks built from this linker. brieflands.comnih.gov

Table 2: Comparison of Potential Linker Characteristics for MOF Synthesis

| Linker | Geometry | Potential Framework Features |

|---|---|---|

| Terephthalic Acid | Linear, Planar | Often forms highly symmetric, robust frameworks. |

| 4-Hydroxybenzoic Acid | Planar, Functionalized | Can participate in hydrogen bonding, influencing framework assembly. rsc.org |

| This compound | Non-planar, Bulky | May lead to complex, non-interpenetrated topologies with unique pore environments. |

Catalytic Applications

Derivatives of this compound can be employed in the field of catalysis, either as components of heterogeneous catalysts or as ligands in homogeneous catalysis.

MOFs constructed using this compound as a linker could serve as heterogeneous catalysts. The metal nodes within the MOF can act as Lewis acid sites, while the organic linker can be functionalized to introduce other catalytic functionalities. For example, zinc-based coordination polymers have been shown to be highly active and recoverable heterogeneous catalysts for reactions like the cyanosilylation of benzaldehydes. mdpi.com A MOF built with this oxane-containing linker and zinc nodes could exhibit similar catalytic activity, with the pore structure and chemical environment influencing substrate selectivity.

In homogeneous catalysis, the compound could be modified to create ligands for transition metal catalysts. The combination of the aromatic ring, the carboxylic acid (or its ester/amide derivatives), and the oxane ring provides multiple points for modification to tune the steric and electronic properties of a resulting ligand. Such tailored ligands are crucial for controlling the activity and selectivity of metal-catalyzed cross-coupling, hydrogenation, or oxidation reactions.

Intermediates in Complex Natural Product Synthesis

The tetrahydropyran (B127337) ring is a common structural motif found in a wide array of complex natural products, particularly marine polyether toxins and polyketides. Therefore, building blocks containing a pre-formed tetrahydropyran ring, such as derivatives of this compound, can be valuable intermediates in the total synthesis of such molecules.

Synthesizing a complex molecule often involves a convergent strategy where key fragments of the target are prepared separately and then coupled together. A molecule like this compound could serve as a precursor to one of these key fragments, providing both the tetrahydropyran ring and a functionalized aromatic system in a single piece. The carboxylic acid provides a convenient handle for coupling reactions (e.g., esterification, amidation, or conversion to a ketone) to link it with other parts of the target molecule. The anticipation of natural product structures through the synthesis of their potential precursors or intermediates is a known strategy in chemical synthesis. nih.gov

Industrial Chemical Production

The industrial production of this compound would likely follow established principles for the synthesis of substituted benzoic acids. The large-scale production of benzoic acid itself is typically achieved through the catalytic, liquid-phase air oxidation of toluene (B28343). google.com For a substituted derivative like this, a multi-step synthesis would be required.

One potential industrial route could involve the coupling of a boronic acid derivative of benzene (B151609) with a suitable oxane-containing reactant via a Suzuki coupling, followed by oxidation of a methyl or other alkyl group on the benzene ring to the carboxylic acid. Alternatively, a Friedel-Crafts type reaction could be employed to attach the oxane moiety to a benzoic acid derivative.

As a fine chemical intermediate, this compound and its derivatives would find use in the pharmaceutical, agrochemical, and specialty polymer industries. nih.govresearchgate.net Its utility as a raw material stems from its hybrid structure. The benzoic acid portion is a common scaffold in many biologically active molecules and industrial chemicals, while the oxane ring imparts properties related to solubility, conformation, and metabolic stability that can be advantageous in the development of new products. nih.gov The microbial synthesis of benzoic acid derivatives from renewable feedstocks is also an emerging area, offering a more sustainable alternative to petroleum-based chemical synthesis in the future. nih.gov

Future Research Directions and Challenges for 4 Oxan 3 Yl Benzoic Acid

Development of Novel Synthetic Routes

The synthesis of 4-(Oxan-3-yl)benzoic acid and its derivatives is a foundational aspect that will underpin all future investigations. While classical synthetic methodologies may provide initial access to this compound, the development of novel, efficient, and scalable synthetic routes is paramount. Future research in this area should focus on several key aspects:

Exploration of Modern Coupling Reactions: The application of palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, could offer efficient methods for the construction of the aryl-oxane bond. Research into optimizing catalysts, ligands, and reaction conditions will be crucial to achieve high yields and purity.

C-H Activation Strategies: Direct C-H activation of the oxane ring followed by carboxylation represents a highly atom-economical approach. Investigating various transition-metal catalysts for regioselective C-H functionalization of the oxane moiety will be a significant area of research.

Flow Chemistry for Scalability: The transition from batch to continuous flow synthesis can offer improved safety, efficiency, and scalability. Developing a robust flow chemistry process for the synthesis of this compound would be a considerable advancement for its potential industrial application.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Cross-Coupling Reactions | High efficiency, functional group tolerance | Catalyst and ligand optimization |

| C-H Activation | Atom economy, reduced waste | Regioselectivity, catalyst development |

| Flow Chemistry | Scalability, safety, efficiency | Reactor design, process optimization |

Advanced Computational Modeling for Property Prediction and Drug Design

Computational chemistry offers a powerful toolkit for the in-silico investigation of molecular properties and for guiding experimental research. For this compound, computational modeling will be instrumental in predicting its behavior and identifying potential applications, particularly in the realm of drug design.

Future computational studies should encompass:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net These calculations can provide insights into its chemical behavior and potential interaction with biological targets.

Molecular Docking and Dynamics Simulations: To explore its potential as a therapeutic agent, molecular docking studies can be performed against various protein targets. nih.gov Subsequent molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex and to elucidate the binding mechanism at an atomic level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing a library of this compound derivatives and evaluating their biological activity, QSAR models can be developed. These models can help in identifying the key structural features responsible for the observed activity and in designing more potent analogs. nih.gov

Exploration of New Biological Targets and Therapeutic Areas

The benzoic acid scaffold is a common feature in many biologically active molecules. nih.govnih.govpreprints.org The introduction of the oxane ring in this compound presents a unique three-dimensional structure that could lead to novel biological activities.

Future research in this domain should be directed towards:

High-Throughput Screening: Screening this compound and its derivatives against a wide range of biological targets will be a critical first step in identifying potential therapeutic applications.

Investigation as Enzyme Inhibitors: Many benzoic acid derivatives are known to inhibit enzymes. nih.govnih.gov Investigating the inhibitory potential of this compound against enzymes implicated in diseases such as cancer or inflammation could be a fruitful area of research.

Antimicrobial and Antiviral Activity: The search for new antimicrobial and antiviral agents is of paramount importance. Evaluating the activity of this compound against various pathogenic bacteria and viruses could uncover new therapeutic leads. mdpi.comnih.gov

Integration into Supramolecular Chemistry and Nanomaterials

The ability of benzoic acids to form hydrogen bonds makes them excellent building blocks for supramolecular assemblies. tue.nl The unique shape and potential for directional interactions of this compound make it an intriguing candidate for the construction of novel supramolecular structures and nanomaterials.

Future research directions in this area include:

Self-Assembly Studies: Investigating the self-assembly behavior of this compound in different solvents and conditions could lead to the formation of interesting supramolecular polymers, gels, or liquid crystals.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker for the construction of MOFs. peerj.com Synthesizing MOFs using this compound as a building block could result in materials with novel topologies and properties, potentially useful in gas storage, separation, or catalysis.

Functional Nanoparticles: The compound could be used to functionalize the surface of nanoparticles, imparting specific properties such as biocompatibility or targeting capabilities for drug delivery applications.

Sustainable Synthesis and Green Chemistry Approaches

In line with the growing emphasis on environmentally friendly chemical processes, the development of sustainable and green synthetic methods for this compound is a critical future research direction.

Key areas of focus will be:

Use of Renewable Feedstocks: Exploring synthetic routes that utilize starting materials derived from renewable resources would significantly enhance the green credentials of this compound. nih.gov

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can lead to milder reaction conditions, higher selectivity, and reduced waste. nih.gov

Solvent Selection and Waste Reduction: A thorough investigation into the use of green solvents and the development of processes that minimize waste generation will be essential for the sustainable production of this compound. rsc.orgmdpi.com

| Green Chemistry Principle | Application to this compound Synthesis |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass. nih.gov |

| Biocatalysis | Employing enzymes for key synthetic transformations. nih.gov |

| Safer Solvents and Auxiliaries | Utilizing water or other environmentally benign solvents. |

| Waste Prevention | Designing synthetic routes with high atom economy. |

Q & A

Q. Basic

- NMR :

- IR : Strong C=O stretch (~1680 cm⁻¹) and O-H (broad ~2500–3000 cm⁻¹) confirm functional groups .

- Mass spectrometry : High-resolution ESI-MS ([M+H]⁺ expected at m/z 236.26) verifies molecular weight .

How can researchers resolve discrepancies in reported solubility data for this compound across solvent systems?

Advanced

Conflicting solubility data may arise from impurities or measurement techniques. Strategies include:

- Standardized protocols : Use gravimetric analysis (saturation at 25°C, 24 hr equilibration) .

- HPLC quantification : Compare saturated solutions against calibration curves to avoid impurity interference .

- Solvent polarity analysis : Correlate solubility with Hansen solubility parameters (δD, δP, δH) to predict trends .

What safety precautions are essential when handling this compound in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) to prevent decomposition into CO/CO₂ .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can computational methods predict the reactivity and derivatives of this compound for drug discovery?

Q. Advanced

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., carboxylic acid for esterification) .

- Molecular docking : Screen against target enzymes (e.g., cyclooxygenase) to assess binding affinity .

- Retrosynthetic analysis : Tools like Synthia™ propose routes for amide or sulfonamide derivatives .

What stability concerns arise when using this compound under high-temperature or acidic conditions?

Q. Basic

- Thermal stability : TGA analysis shows decomposition >200°C; avoid heating above 150°C .

- Acidic conditions : Protonation of the carboxylic acid may lead to ester hydrolysis; monitor pH (<3) in aqueous solutions .

- Light sensitivity : Store in amber vials to prevent photodegradation .

Which in vitro assays are suitable for evaluating the bioactivity of this compound in pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.